molecular formula C7H10BrN3 B1285334 5-Bromo-2-(isopropylamino)pyrimidine CAS No. 77476-95-0

5-Bromo-2-(isopropylamino)pyrimidine

Cat. No.: B1285334
CAS No.: 77476-95-0
M. Wt: 216.08 g/mol
InChI Key: ZJQAKBVJJMKLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

5-Bromo-2-(isopropylamino)pyrimidine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information pictograms indicate a GHS07 signal word warning . Please handle this compound with care and always follow the safety guidelines provided by the manufacturer or supplier.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(isopropylamino)pyrimidine typically involves the bromination of 2-(isopropylamino)pyrimidine. This can be achieved through the reaction of 2-(isopropylamino)pyrimidine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of brominating agents and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products: The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

Chemistry: 5-Bromo-2-(isopropylamino)pyrimidine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of pyrimidine derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(isopropylamino)pyrimidine is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine atom and the isopropylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-(isopropylamino)pyrimidine is unique due to the presence of the isopropylamino group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQAKBVJJMKLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586024
Record name 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77476-95-0
Record name 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

75 ml of acetic acid, 13.7 g (0.1 mole) of 2-isopropylamino-pyrimidine and 17.8 g (0.1 mole) of N-bromosuccinimide are poured into a 1 liter reaction vessel. The reaction mixture is stirred for 1 hour at room temperature and then poured into iced water. The resultant precipitate is filtered off, washed with water and dried. 20 g (yield 92%) of the title compound was obtained as a white powder melting at 90° C. Elemental analysis showed that the compound had the expected empirical formula of C7H10N3Br.
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.